molecular formula C12H20N4 B1483903 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine CAS No. 2098088-16-3

3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483903
CAS RN: 2098088-16-3
M. Wt: 220.31 g/mol
InChI Key: HZPXBMWAYSVLGF-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine (also known as 3-CBP-PY) is an organic compound with a variety of applications in the fields of chemistry and biochemistry. It is a heterocyclic amine formed by the condensation of a cyclobutyl moiety and a piperidine moiety. The compound is of interest due to its ability to act as a versatile intermediate in the synthesis of a variety of compounds, as well as its potential applications in the fields of drug design and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The interaction of ketone derivatives of propargylamines with arylhydrazines at room temperature results in the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit fluorescent abilities with marked emission maximum wavelengths, indicating potential applications in materials science and chemical sensing (Odin et al., 2022).
  • Novel s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized and structurally investigated. These compounds' molecular structures were elucidated through X-ray crystallography and DFT calculations, highlighting their potential in the development of new materials and as models for studying intermolecular interactions (Shawish et al., 2021).

Medicinal Chemistry and Drug Design

  • A scalable synthesis process for a cis-substituted cyclobutyl-benzothiazole pyridazinone, involving a copper-catalyzed C–N cross-coupling reaction, has been developed. This work underscores the compound's potential in pharmaceutical synthesis and drug development (Kallemeyn et al., 2014).
  • Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as heterocyclic amino acids, suggesting their use as building blocks in the synthesis of more complex molecules for potential therapeutic applications (Matulevičiūtė et al., 2021).

Anticancer and Biological Applications

  • A series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).

properties

IUPAC Name

5-cyclobutyl-2-piperidin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-7-11(9-3-1-4-9)15-16(12)10-5-2-6-14-8-10/h7,9-10,14H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXBMWAYSVLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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